molecular formula C16H17N7O B2906614 (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyridin-2-yl)methanone CAS No. 2034506-72-2

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2906614
CAS No.: 2034506-72-2
M. Wt: 323.36
InChI Key: JGCOCECZGJHGEQ-UHFFFAOYSA-N
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Description

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyridin-2-yl)methanone: is a complex organic compound belonging to the class of triazolo[4,3-a]pyrazine derivatives[_{{{CITATION{{{_2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3- a ....

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit antiviral and antimicrobial activities

Mode of Action

Compounds with similar structures have been reported to intercalate dna . This means they can insert themselves between the base pairs of the DNA helix, disrupting normal cellular processes such as replication and transcription. This could potentially lead to cell death, explaining their antimicrobial and antiviral activities .

Biochemical Pathways

Based on its potential dna intercalating activity , it could affect various pathways involved in DNA replication, transcription, and repair. This could lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells or microbes.

Pharmacokinetics

Compounds with similar structures have been reported to have good bioavailability and are well-absorbed . The presence of the piperazine moiety, which is found in many bioactive compounds, could enhance its absorption and distribution .

Result of Action

Based on its potential dna intercalating activity , it could lead to cell death, particularly in rapidly dividing cells such as cancer cells or microbes. This could potentially explain its antimicrobial and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,3-a]pyrazine core. One common approach is to start with a suitable pyrazine derivative, which undergoes cyclization reactions to form the triazolo ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting functional groups to more oxidized forms.

  • Reduction: : Reducing functional groups to simpler forms.

  • Substitution: : Replacing one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions can vary, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

  • Medicinal Chemistry: : It has shown promise as a kinase inhibitor, which could be useful in cancer treatment.

  • Biology: : Its interactions with biological targets can provide insights into cellular processes.

  • Industry: : It may be used as a building block for the synthesis of more complex molecules.

Comparison with Similar Compounds

. Similar compounds include other kinase inhibitors and triazolo[4,3-a]pyrazine derivatives used in medicinal chemistry[_{{{CITATION{{{_2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3- a ....

List of Similar Compounds

  • Other triazolo[4,3-a]pyrazine derivatives: : Various derivatives used in cancer research and other medicinal applications[_{{{CITATION{{{_2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3- a ....

Properties

IUPAC Name

[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O/c1-12-19-20-15-14(18-6-7-23(12)15)21-8-10-22(11-9-21)16(24)13-4-2-3-5-17-13/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCOCECZGJHGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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